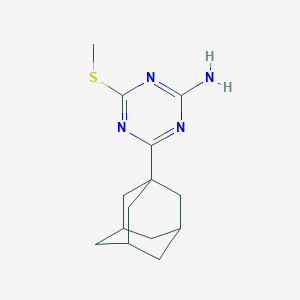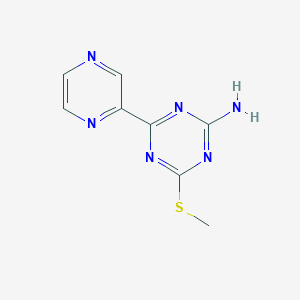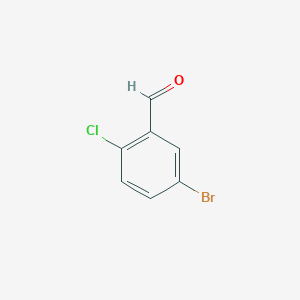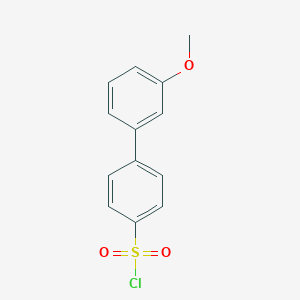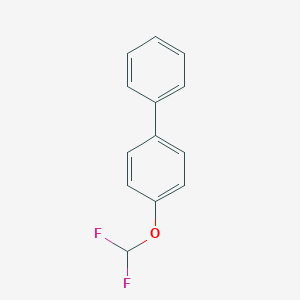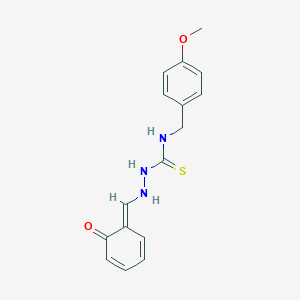
1-Buten-1-one, 2-(2-pyridinyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is a chemical compound that belongs to the family of heterocyclic compounds. It is a yellowish liquid with a boiling point of 210-211°C. This compound is used in scientific research for various purposes, including as a building block for the synthesis of other compounds and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is not well understood. However, it is believed that this compound acts as a catalyst in organic reactions by facilitating the formation of intermediates and lowering the activation energy required for the reaction to occur.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI). However, it has been reported that this compound is toxic to certain types of cells, including human lung cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) in lab experiments is its high yield of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its toxicity, which can make handling and disposal of the compound challenging.
Direcciones Futuras
There are several future directions for the use of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) in scientific research. One potential direction is the synthesis of novel pyridine-fused heterocycles for the treatment of cancer and other diseases. Additionally, this compound could be used as a catalyst in the synthesis of other organic compounds with potential applications in various fields, including pharmaceuticals, materials science, and energy. Finally, further research is needed to understand the mechanism of action and potential toxicity of this compound, which could inform its safe use in future experiments.
Métodos De Síntesis
The synthesis of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) can be achieved by several methods. One of the most common methods is the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction results in the formation of the desired compound with a yield of around 70%.
Aplicaciones Científicas De Investigación
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) has been extensively used in scientific research as a building block for the synthesis of other compounds. For example, this compound has been used to synthesize pyridine-fused heterocycles, which have shown promising results in the treatment of cancer and other diseases. Additionally, 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) has been used as a catalyst in organic reactions, including the Michael addition reaction and the aldol reaction.
Propiedades
Número CAS |
185153-70-2 |
|---|---|
Nombre del producto |
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
InChI |
InChI=1S/C9H9NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6H,2H2,1H3 |
Clave InChI |
GEECJFMQWDVENC-UHFFFAOYSA-N |
SMILES |
CCC(=C=O)C1=CC=CC=N1 |
SMILES canónico |
CCC(=C=O)C1=CC=CC=N1 |
Sinónimos |
1-Buten-1-one, 2-(2-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



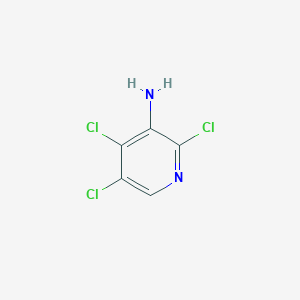
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)




![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
